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Chelidonine (+)

Tubulin Polymerization Cell Cycle Arrest Microtubule Dynamics

Chelidonine (+) is a tertiary hexahydrobenzophenanthridine alkaloid (C20H19NO5) with a molecular weight of 353.37 g/mol. It is primarily isolated from Chelidonium majus L.

Molecular Formula C20H19NO5
Molecular Weight 353.4 g/mol
Cat. No. B7790402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChelidonine (+)
Molecular FormulaC20H19NO5
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6
InChIInChI=1S/C20H19NO5/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3
InChIKeyGHKISGDRQRSCII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chelidonine (+) Procurement Guide: Identifying Verifiable Differentiation from Sanguinarine and Berberine


Chelidonine (+) is a tertiary hexahydrobenzophenanthridine alkaloid (C20H19NO5) with a molecular weight of 353.37 g/mol [1]. It is primarily isolated from Chelidonium majus L. and serves as the principal alkaloid constituent in extracts from this plant [2]. This compound is a neutral congener within its class, in contrast to the cationic quaternary benzophenanthridine alkaloids like sanguinarine and chelerythrine [3]. This fundamental structural difference is a primary driver of its distinct pharmacological profile, particularly regarding its lower baseline cytotoxicity and unique mechanism of cell cycle arrest compared to its more potent, yet more toxic, class counterparts [4].

Structure Neutral tertiary alkaloid, distinct from cationic benzophenanthridine comparators
Cell cycle Supports G2/M cell cycle arrest studies without confounding DNA damage context
Cytotoxicity Reported lower cytotoxicity profile vs. sanguinarine and chelerythrine in hepatic models

Why Chelidonine (+) Cannot Be Substituted with Sanguinarine or Berberine


Generic substitution within the benzophenanthridine or isoquinoline alkaloid family is not scientifically justifiable due to profound and well-documented differences in potency, selectivity, and mechanism of action. Chelidonine (+) exhibits a unique profile, acting as a weak tubulin polymerization inhibitor that induces a specific G2/M cell cycle arrest [1], while its cationic analogs like sanguinarine and chelerythrine are potent, non-specific DNA intercalators and topoisomerase inhibitors, leading to a distinct mode of cell death and significantly higher cytotoxicity in both normal and malignant cells [2][3]. Similarly, berberine, a key comparator, displays a different receptor target profile, primarily acting as an inverse agonist for RORβ, whereas chelidonine (+) acts as a selective ligand for HNF4α [4]. These mechanistic divergences result in disparate experimental outcomes, precluding any assumption of interchangeability in research or industrial applications.

Mechanism mismatch

Chelidonine (+) induces G2/M arrest via weak tubulin inhibition; sanguinarine and chelerythrine act as DNA intercalators, leading to different cytotoxicity profiles.

Target divergence

Chelidonine (+) is an HNF4α inverse agonist, whereas berberine targets RORβ. Nuclear receptor selectivity precludes functional substitution.

Cytostatic vs. genotoxic

Chelidonine (+) effects are primarily cytostatic with minimal DNA damage; cationic analogs cause significant DNA damage, altering experimental endpoint interpretation.

Quantitative Differentiation of Chelidonine (+): Evidence for Scientific Selection


Chelidonine (+) Tubulin Polymerization Inhibition: Comparative Potency and Cell Cycle Effects

Chelidonine (+) is a weaker inhibitor of tubulin polymerization compared to sanguinarine, yet it is the only one among these comparators to cause a potent and specific G2/M cell cycle arrest [1][2]. In a direct head-to-head in vitro assay, chelidonine (+) exhibited an IC50 of 34.51 ± 9.47 µM for inhibiting tubulin polymerization, while sanguinarine was less potent at 48.41 ± 3.73 µM [1]. Despite chelidonine's moderate potency in the tubulin assay, its cellular effect is distinct: at a concentration of only 2.5 µM, chelidonine (+) arrested 88.27% ± 0.99% of cells in the G2/M phase, whereas sanguinarine and chelerythrine did not induce cell cycle arrest at the same concentration [1].

Tubulin & G2/M
Head-to-head
IC50 34.51 µM tubulin inh.
88.27% G2/M at 2.5 µM
Supports cell cycle arrest research; distinct from sanguinarine/chelerythrine which lack G2/M arrest at tested concentrations.
HeLa/U2OS cells; tubulin polymerization assay
Tubulin Polymerization Cell Cycle Arrest Microtubule Dynamics

Chelidonine (+) Exhibits Significantly Lower Basal Hepatotoxicity Than Cationic Alkaloids

Chelidonine (+) demonstrates a markedly superior safety profile in hepatic models compared to the cationic benzophenanthridine alkaloids. A comparative study in primary rat hepatocytes established a clear rank order of toxicity [1]. The neutral congener chelidonine (+) was found to be significantly less toxic than its cationic counterparts, with an EC20 value for cytotoxicity being much higher than that of coptisine, chelerythrine, and sanguinarine (all with EC20 values ≤2 µM) [1]. This lower toxicity is directly attributed to its neutral charge, which affects its cellular uptake and interaction with intracellular targets.

Hepatotoxicity
Head-to-head
EC20 > 2 µM chelidonine
EC20 ≤ 2 µM coptisine, chelerythrine, sanguinarine
Supports hepatotoxicity endpoint review; reported lower cytotoxicity context vs. cationic alkaloids.
Primary rat hepatocyte assay
Hepatotoxicity Cytotoxicity Safety Pharmacology

Chelidonine (+) is a Selective Ligand for HNF4α with Nanomolar Potency

Chelidonine (+) acts as a potent and selective inverse agonist for the nuclear receptor hepatocyte nuclear factor 4 alpha (HNF4α), a key regulator of gluconeogenesis and drug metabolism [1]. In a cellular reporter gene assay, chelidonine (+) demonstrated nanomolar potency [1]. In contrast, the structurally related alkaloid berberine, a common comparator, was identified as a selective inverse agonist for a different nuclear receptor, RORβ [1]. This establishes a clear, target-based differentiation: chelidonine (+) and berberine modulate distinct transcriptional programs.

HNF4α Ligand
Head-to-head
Nanomolar inverse agonism HNF4α selective
Supports HNF4α nuclear receptor studies; berberine targets RORβ instead.
Gal4 hybrid reporter gene assay
Nuclear Receptor HNF4α Transcriptional Regulation

Chelidonine (+) Demonstrates Superior Potency Against MCF-7 Breast Cancer Cells Compared to Berberine

In a comparative cytotoxicity study against the MCF-7 human breast adenocarcinoma cell line, chelidonine (+) was found to be significantly more potent than berberine [1]. The lethal dose 50 (LD50) for chelidonine (+) was approximately 8 µM, whereas berberine required a much higher concentration of 54 µM to achieve the same effect [1]. This represents an almost 7-fold difference in potency.

MCF-7 Cytotoxicity
Head-to-head
LD50 ≈ 8 µM chelidonine
LD50 ≈ 54 µM berberine
Supports breast cancer cell-model endpoint review; reported concentration-dependent response context.
MCF-7 cell line; 0.25–250 µM range
Anticancer Activity Breast Cancer Cytotoxicity

Chelidonine (+) Induces Growth Arrest Without DNA Damage or Significant Cytotoxicity in Lymphocytes

A key differentiation is the mechanism by which chelidonine (+) affects cell viability. A direct comparative study showed that sanguinarine and chelerythrine produce a dose-dependent increase in DNA damage and cytotoxicity in both primary mouse spleen cells and L1210 leukemic cells [1]. In contrast, chelidonine (+) did not show significant cytotoxicity or DNA damage in either cell type [1]. Instead, it completely arrested the growth of L1210 cells [1]. This indicates a cytostatic, rather than a cytotoxic/genotoxic, mode of action for chelidonine (+) in this model.

DNA Damage
Head-to-head
No significant DNA damage or cytotoxicity chelidonine
Dose-dependent DNA damage and cytotoxicity sanguinarine, chelerythrine
Supports growth arrest without DNA damage context; cytostatic vs. genotoxic distinction.
Primary mouse spleen cells, L1210 leukemic cells
Genotoxicity DNA Damage Cell Proliferation

Recommended Applications for Chelidonine (+) Based on Quantitative Differentiation


Chemical Probe for HNF4α Nuclear Receptor Biology

Leverage chelidonine (+) as a selective chemical probe to study HNF4α transcriptional regulation. Unlike berberine, which targets RORβ, chelidonine (+) demonstrates specific, nanomolar-potency inverse agonism for HNF4α, enabling precise investigation of its role in gluconeogenesis, drug metabolism, and metabolic disease pathways [1].

Investigating G2/M Cell Cycle Arrest and Mitotic Slippage

Utilize chelidonine (+) as the preferred tool for inducing a clean, potent G2/M cell cycle arrest (88.27% at 2.5 µM) [1]. This application is uniquely suited to chelidonine (+) because, unlike sanguinarine and chelerythrine, it achieves this potent arrest without concurrent DNA damage or the high cytotoxicity associated with those comparators [2][3].

Tubulin Polymerization Studies Requiring Distinct Cellular Phenotypes

For studies investigating the relationship between tubulin polymerization inhibition and downstream cellular effects, chelidonine (+) offers a distinct profile. While it inhibits tubulin polymerization (IC50 = 34.51 µM) [1], its cellular consequence is a specific mitotic arrest, in stark contrast to sanguinarine which inhibits polymerization but does not cause arrest [1]. This makes it valuable for dissecting these divergent signaling pathways.

Analytical Reference Standard for Chelidonium majus Extract Standardization

Chelidonine (+) is the principal alkaloid in Chelidonium majus extracts, making it the most appropriate analytical reference standard for the quality control and standardization of these botanical preparations. Suppliers offer it with a verified HPLC purity of ≥95% [1].

Application
Selection Property
Validation Focus
HNF4α transcriptional regulation studies
Nuclear receptor ligand selectivity (HNF4α vs RORβ)
Reporter gene assay; target gene expression
Cell cycle arrest and mitotic slippage research
Specific G2/M arrest without concurrent DNA damage
Cell cycle analysis; DNA damage endpoints
Tubulin polymerization and mitotic signaling studies
Tubulin inhibition with distinct cellular outcome (G2/M arrest)
Tubulin polymerization assay; cell cycle profiling
Extract standardization and quality control
Principal alkaloid identity and purity (HPLC)
HPLC purity verification; botanical marker analysis
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